Avasimibe

Catalog No.
S519820
CAS No.
166518-60-1
M.F
C29H43NO4S
M. Wt
501.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Avasimibe

CAS Number

166518-60-1

Product Name

Avasimibe

IUPAC Name

[2,6-di(propan-2-yl)phenyl] N-[2-[2,4,6-tri(propan-2-yl)phenyl]acetyl]sulfamate

Molecular Formula

C29H43NO4S

Molecular Weight

501.7 g/mol

InChI

InChI=1S/C29H43NO4S/c1-17(2)22-14-25(20(7)8)27(26(15-22)21(9)10)16-28(31)30-35(32,33)34-29-23(18(3)4)12-11-13-24(29)19(5)6/h11-15,17-21H,16H2,1-10H3,(H,30,31)

InChI Key

PTQXTEKSNBVPQJ-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)OS(=O)(=O)NC(=O)CC2=C(C=C(C=C2C(C)C)C(C)C)C(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

2,6-bis(1-methylethyl)phenyl ((2,4,6-tris(1-methylethyl)phenyl)acetyl)sulfamate, avasimibe, avasimibe sodium, CI 1011, CI-1011

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)OS(=O)(=O)NC(=O)CC2=C(C=C(C=C2C(C)C)C(C)C)C(C)C

Description

The exact mass of the compound Avasimibe is 501.29128 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Diseases Category - Chemically-Induced Disorders - Drug-Related Side Effects and Adverse Reactions - Metabolic Side Effects of Drugs and Substances - Cytochrome P-450 Enzyme Inducers - Cytochrome P-450 CYP3A Inducers - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cardiovascular Research

Avasimibe's primary area of scientific research has been in the cardiovascular field. It acts as a selective inhibitor of SR-BI (scavenger receptor class B type I), a protein involved in cholesterol homeostasis. By inhibiting SR-BI, Avasimibe may promote the clearance of LDL-C (low-density lipoprotein cholesterol), also known as "bad cholesterol", from the blood. This mechanism has generated interest in its potential application for treating and preventing atherosclerosis, a condition characterized by plaque buildup in arteries, which can lead to heart disease and stroke [].

Several clinical trials have been conducted to evaluate the efficacy and safety of Avasimibe for lowering LDL-C levels. While some studies have shown promising results, others have not demonstrated a significant benefit compared to existing cholesterol-lowering medications []. Further research is needed to determine the optimal role of Avasimibe in cardiovascular disease management.

Oncology Research

Emerging scientific research suggests Avasimibe may have applications beyond cardiovascular health. Studies are exploring its potential role in cancer treatment. The rationale behind this investigation lies in the role of SR-BI in some cancer cells. SR-BI can facilitate the uptake of essential nutrients by cancer cells, promoting their growth and survival. By inhibiting SR-BI, Avasimibe might starve cancer cells and hinder their progression [].

Avasimibe is a synthetic small molecule that acts as an inhibitor of acyl-CoA:cholesterol acyltransferase, specifically targeting the enzyme ACAT1. This compound was initially developed for the treatment of cardiovascular diseases due to its ability to modulate lipid metabolism. By inhibiting cholesterol esterification, avasimibe increases the levels of free cholesterol within cells and reduces the formation of foam cells, which are pivotal in the development of atherosclerosis . Its pharmacological profile indicates potential applications in treating conditions associated with dyslipidemia and atherosclerosis.

  • Avasimibe's mechanism of action is multifaceted. It primarily functions by inhibiting SOAT enzymes, leading to decreased cholesterol esterification and a reduction in cellular cholesterol stores.
  • Additionally, Avasimibe acts as a potent activator of the pregnane X receptor (PXR) []. PXR activation can indirectly induce CYP3A4 and P-glycoprotein, enzymes involved in drug metabolism and excretion, potentially affecting the efficacy of other medications taken concurrently [].
  • Data on Avasimibe's specific toxicity in humans is limited as clinical trials haven't been extensively reported.
  • In-vitro studies suggest Avasimibe may have potential for drug-drug interactions due to PXR activation, requiring further investigation for safe clinical use [].

Please Note:

  • The information on Avasimibe is primarily derived from research focused on its potential as a cholesterol-lowering agent and its impact on cancer cell lines.
  • Further research and clinical trials are needed to fully understand the safety, efficacy, and optimal use of Avasimibe for various therapeutic purposes.
That can be categorized into:

  • Formation of Key Intermediates: Initial steps typically involve the synthesis of core structures that serve as precursors for further modifications.
  • Functionalization: Subsequent reactions introduce necessary functional groups that confer ACAT inhibitory activity.
  • Purification and Characterization: The final product is purified using techniques such as chromatography and characterized through spectroscopic methods (e.g., nuclear magnetic resonance spectroscopy) to confirm its structure and purity .

Avasimibe exhibits several biological activities relevant to cardiovascular health:

  • Cholesterol-Lowering Effect: Clinical studies have demonstrated that avasimibe can significantly reduce plasma cholesterol levels, particularly non-high-density lipoprotein cholesterol, without adversely affecting high-density lipoprotein cholesterol levels .
  • Anti-Atherogenic Properties: Beyond its lipid-lowering effects, avasimibe has been shown to reduce atherosclerotic lesion formation and improve plaque stability by decreasing macrophage infiltration and matrix metalloproteinase expression in arterial walls .
  • Synergistic Effects with Statins: The combination of avasimibe with statins may enhance antiatherosclerotic effects, promoting regression of atherosclerotic lesions independent of changes in plasma cholesterol levels .

Avasimibe holds promise for various applications, primarily in:

  • Cardiovascular Disease Management: Its primary application is in managing dyslipidemia and preventing cardiovascular diseases through its lipid-modulating effects.
  • Research Tool: Avasimibe serves as a valuable tool in research settings for studying lipid metabolism and atherogenesis mechanisms .

Interaction studies have revealed that avasimibe may influence the metabolism of other drugs. Notably, it has been shown to affect the pharmacokinetics of various medications by altering hepatic enzyme activity, particularly those metabolized by cytochrome P450 enzymes. This interaction could lead to increased or decreased plasma concentrations of co-administered drugs .

Several compounds share structural or functional similarities with avasimibe. Here’s a comparison highlighting their uniqueness:

CompoundMechanism of ActionUnique Features
EzetimibeInhibits intestinal absorption of cholesterolPrimarily targets intestinal absorption rather than intracellular metabolism.
SimvastatinInhibits HMG-CoA reductaseFocuses on reducing cholesterol synthesis rather than esterification.
FenofibrateActivates peroxisome proliferator-activated receptors (PPARs)Enhances fatty acid oxidation and reduces triglycerides rather than directly targeting cholesterol esterification.
NiacinInhibits lipolysis in adipose tissueReduces free fatty acid levels and thus lowers hepatic triglyceride synthesis.

Avasimibe's distinctive mechanism as an ACAT inhibitor sets it apart from these compounds, particularly regarding its role in reducing foam cell formation and improving plaque stability.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

8.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

501.29128003 g/mol

Monoisotopic Mass

501.29128003 g/mol

Heavy Atom Count

35

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

28LQ20T5RC

Drug Indication

Investigated for use/treatment in peripheral vascular disease.

Pharmacology

Avasimibe is an orally bioavailable inhibitor of acyl-Coenzyme A:cholesterol acyltransferase (ACAT) that prevents cholesterol deposition in the arterial wall. Research was discontinued due to difficulties in assaying the effects of avasimibe on preventing plaque formation and due to its ability to increase the activity of Cytochrome P450 3A4, thus increasing the removal of other drugs from the body.

MeSH Pharmacological Classification

Cytochrome P-450 CYP3A Inducers

KEGG Target based Classification of Drugs

Enzymes
Transferases (EC2)
Acyltransferases [EC:2.3.1.-]
SOAT [HSA:6646 8435] [KO:K00637]

Other CAS

166518-60-1

Wikipedia

Avasimibe

Dates

Modify: 2023-08-15
1: Tardif JC, Grégoire J, L'Allier PL, Anderson TJ, Bertrand O, Reeves F, Title LM, Alfonso F, Schampaert E, Hassan A, McLain R, Pressler ML, Ibrahim R, Lespérance J, Blue J, Heinonen T, Rodés-Cabau J; Avasimibe and Progression of Lesions on UltraSound (A-PLUS) Investigators. Effects of the acyl coenzyme A:cholesterol acyltransferase inhibitor avasimibe on human atherosclerotic lesions. Circulation. 2004 Nov 23;110(21):3372-7. Epub 2004 Nov 8. PubMed PMID: 15533865.
2: Burnett JR, Telford DE, Barrett PH, Huff MW. The ACAT inhibitor avasimibe increases the fractional clearance rate of postprandial triglyceride-rich lipoproteins in miniature pigs. Biochim Biophys Acta. 2005 Dec 30;1738(1-3):10-8. Epub 2005 Dec 22. PubMed PMID: 16427354.
3: Lee SS, Li J, Tai JN, Ratliff TL, Park K, Cheng JX. Avasimibe encapsulated in human serum albumin blocks cholesterol esterification for selective cancer treatment. ACS Nano. 2015 Mar 24;9(3):2420-32. doi: 10.1021/nn504025a. Epub 2015 Feb 16. PubMed PMID: 25662106.
4: Bemlih S, Poirier MD, El Andaloussi A. Acyl-coenzyme A: cholesterol acyltransferase inhibitor Avasimibe affect survival and proliferation of glioma tumor cell lines. Cancer Biol Ther. 2010 Jun 15;9(12):1025-32. Epub 2010 Jun 24. PubMed PMID: 20404512.
5: Raal FJ, Marais AD, Klepack E, Lovalvo J, McLain R, Heinonen T. Avasimibe, an ACAT inhibitor, enhances the lipid lowering effect of atorvastatin in subjects with homozygous familial hypercholesterolemia. Atherosclerosis. 2003 Dec;171(2):273-9. PubMed PMID: 14644397.
6: Sahi J, Stern RH, Milad MA, Rose KA, Gibson G, Zheng X, Stilgenbauer L, Sadagopan N, Jolley S, Gilbert D, LeCluyse EL. Effects of avasimibe on cytochrome P450 2C9 expression in vitro and in vivo. Drug Metab Dispos. 2004 Dec;32(12):1370-6. Epub 2004 Aug 27. PubMed PMID: 15333513.

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